molecular formula C4H7ClO2S B2505209 (1R,2R)-2-Methylcyclopropane-1-sulfonyl chloride CAS No. 2166256-78-4

(1R,2R)-2-Methylcyclopropane-1-sulfonyl chloride

Cat. No.: B2505209
CAS No.: 2166256-78-4
M. Wt: 154.61
InChI Key: IERGHMCVKWFZDY-QWWZWVQMSA-N
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Description

(1R,2R)-2-Methylcyclopropane-1-sulfonyl chloride is a chiral sulfonyl chloride derivative characterized by a strained cyclopropane ring system with a methyl substituent at the 2-position and a sulfonyl chloride functional group at the 1-position. The stereochemistry of the cyclopropane ring (1R,2R) imparts unique reactivity and selectivity in organic synthesis, particularly in sulfonylation reactions to form sulfonamides, sulfonate esters, or other derivatives. Its structural rigidity and electron-deficient sulfonyl chloride group make it a valuable intermediate in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

(1R,2R)-2-methylcyclopropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO2S/c1-3-2-4(3)8(5,6)7/h3-4H,2H2,1H3/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERGHMCVKWFZDY-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2166256-78-4
Record name rac-(1R,2R)-2-methylcyclopropane-1-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Methylcyclopropane-1-sulfonyl chloride typically involves the reaction of (1R,2R)-2-Methylcyclopropane-1-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction proceeds as follows:

(1R,2R)-2-Methylcyclopropane-1-sulfonic acid+SOCl2(1R,2R)-2-Methylcyclopropane-1-sulfonyl chloride+SO2+HCl\text{(1R,2R)-2-Methylcyclopropane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} (1R,2R)-2-Methylcyclopropane-1-sulfonic acid+SOCl2​→(1R,2R)-2-Methylcyclopropane-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of thionyl chloride in large quantities requires appropriate safety measures due to its corrosive nature.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Methylcyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonic acid or sulfonamide using reducing agents such as lithium aluminum hydride.

    Oxidation: Oxidative cleavage of the cyclopropane ring can be achieved using strong oxidizing agents, leading to the formation of open-chain sulfonyl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents under anhydrous conditions.

    Oxidation: Strong oxidizing agents such as potassium permanganate or ozone are used for oxidative cleavage reactions.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by reduction of the sulfonyl chloride group.

Scientific Research Applications

Synthetic Applications

Organic Synthesis
The compound serves as a valuable building block in organic synthesis due to its unique structural features. The sulfonyl chloride group is highly reactive, facilitating nucleophilic substitution reactions that lead to the formation of sulfonamides and other derivatives. This property makes it an essential reagent in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Chemical Reactions
(1R,2R)-2-Methylcyclopropane-1-sulfonyl chloride can undergo various chemical transformations:

  • Nucleophilic Substitution: The sulfonyl chloride group reacts with nucleophiles to form sulfonamides or sulfonate esters.
  • Reduction: It can be reduced to the corresponding sulfonic acid or sulfonamide using reducing agents like lithium aluminum hydride.
  • Oxidation: The cyclopropane ring can be cleaved oxidatively, yielding open-chain sulfonyl compounds.

Medicinal Chemistry

Therapeutic Potential
Research indicates that derivatives of this compound have promising therapeutic applications:

  • Enzyme Inhibition: Compounds derived from this sulfonyl chloride have shown potential as enzyme inhibitors. For instance, they exhibit selective inhibitory activity against matrix metalloproteinases (MMPs), particularly MMP-13, which is involved in joint destruction and cancer metastasis. These properties suggest their usefulness in treating conditions like rheumatoid arthritis and certain cancers .
  • Antimicrobial Activity: Some derivatives have demonstrated significant antimicrobial properties against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL.

Material Science

Functional Materials
In material science, this compound is utilized in the synthesis of functional materials with unique properties. Its reactivity allows for the creation of polymers and surfactants that can be tailored for specific applications.

Table 1: Reactivity Overview

Reaction TypeDescription
Nucleophilic SubstitutionForms sulfonamides and esters; highly reactive towards nucleophiles
ReductionConverts to sulfonic acid or sulfonamide with reducing agents
OxidationCleavage of cyclopropane ring leading to open-chain products

Table 2: Antimicrobial Activity Data

CompoundMIC (μg/mL)Pathogen
7b0.22Staphylococcus aureus
7b0.25Staphylococcus epidermidis

Table 3: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeNotes
MMP-13Selective InhibitorPotential therapeutic agent for joint diseases
AggrecanaseInhibitory ActivityInvolved in tumor metastasis

Mechanism of Action

The mechanism of action of (1R,2R)-2-Methylcyclopropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various derivatives. The cyclopropane ring imparts strain to the molecule, making it more reactive towards certain chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium 2-Methylprop-2-ene-1-sulphonate (CAS 1561-92-8)

  • Functional Group : Sulfonate salt (ionic form).
  • Reactivity : Less reactive than sulfonyl chlorides due to the absence of a labile chloride leaving group. Sodium sulfonates are typically stable, water-soluble, and used as surfactants or polymerization aids.
  • Applications : Industrial processes (e.g., detergents, ion-exchange resins).
  • Safety : Requires standard handling precautions for sulfonates (e.g., skin/eye irritation prevention) .

1-Methylcyclopentanol (CAS 1462-03-9)

  • Functional Group : Cyclic alcohol (secondary alcohol).
  • Reactivity : Exhibits typical alcohol reactivity (e.g., oxidation to ketones, esterification). The cyclopentane ring reduces strain compared to cyclopropane, enhancing stability.
  • Applications : Solvent, intermediate in fragrance synthesis.
  • Safety : Low acute toxicity but may cause respiratory irritation .

2-Fluorobiphenyl (from SPEX CertiPrep, Catalog# CLPS-SB-TI)

  • Functional Group : Halogenated aromatic (fluorine substituent).
  • Reactivity: Electrophilic aromatic substitution directed by fluorine’s electron-withdrawing effect. Non-reactive toward nucleophiles, unlike sulfonyl chlorides.
  • Applications : Analytical standard, surrogate in environmental testing .

Data Table: Key Comparative Properties

Compound CAS Functional Group Reactivity Profile Primary Applications
(1R,2R)-2-Methylcyclopropane-1-sulfonyl chloride N/A Sulfonyl chloride High (nucleophilic substitution) Pharmaceutical synthesis
Sodium 2-methylprop-2-ene-1-sulphonate 1561-92-8 Sulfonate salt Low (ionic stability) Surfactants, industrial processes
1-Methylcyclopentanol 1462-03-9 Cyclic alcohol Moderate (oxidation, esterification) Solvents, fragrances
2-Fluorobiphenyl N/A Halogenated aromatic Low (aromatic substitution) Analytical standards

Research Findings and Implications

  • Reactivity Differences: Sulfonyl chlorides like this compound are significantly more reactive than sulfonates or alcohols due to the electrophilic sulfur center and labile chloride. The cyclopropane ring’s strain may further enhance reactivity compared to larger cyclic systems (e.g., cyclopentanol) .
  • Stereochemical Impact: The (1R,2R) configuration likely influences enantioselective reactions, a feature absent in non-chiral analogs like sodium sulfonates or 2-fluorobiphenyl.
  • Safety Considerations : Sulfonyl chlorides are generally corrosive and require stringent safety measures (e.g., PPE, ventilation), contrasting with the milder hazards of sulfonates or alcohols .

Notes

  • Evidence Limitations : The provided materials lack direct data on this compound, necessitating extrapolation from functional group chemistry and structural analogs.
  • Contradictions : Sodium sulfonates and alcohols exhibit divergent reactivity and safety profiles compared to sulfonyl chlorides, highlighting the need for compound-specific hazard assessments.
  • Research Gaps : Further studies on the target compound’s stereochemical stability, solubility, and metabolic pathways are recommended for industrial or pharmaceutical applications.

Biological Activity

(1R,2R)-2-Methylcyclopropane-1-sulfonyl chloride is a specialized chemical compound that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic applications, and related research findings.

Chemical Structure and Properties

The compound this compound features a cyclopropane ring, which is known for its unique structural properties that contribute to its reactivity and biological interactions. The sulfonyl chloride functional group enhances its electrophilic character, allowing it to participate in various chemical reactions.

1. Enzyme Inhibition

Cyclopropane derivatives, including this compound, have been studied for their ability to inhibit specific enzymes. For instance, compounds with sulfonyl groups have shown promise in inhibiting serine proteases and other enzyme classes critical in various biological processes .

2. Antimicrobial Properties

Research indicates that cyclopropane derivatives can exhibit antimicrobial activity. The presence of the sulfonyl chloride moiety may enhance the compound's ability to disrupt microbial cell functions or inhibit enzymatic pathways essential for microbial survival .

3. Antitumor Potential

Some studies suggest that cyclopropane derivatives may possess antitumor properties. The mechanisms often involve interference with cellular signaling pathways or direct cytotoxic effects on cancer cells. Further research is needed to elucidate the specific pathways affected by this compound .

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Attack : The sulfonyl chloride group can act as an electrophile, engaging in nucleophilic substitution reactions with biological molecules such as proteins and nucleic acids.
  • Reactive Intermediates : The formation of reactive intermediates during metabolic processes may lead to the modification of target biomolecules, affecting their function and stability .
  • Inhibition of Enzymatic Activity : By binding to active sites of enzymes or altering their conformation, this compound can inhibit enzymatic reactions critical for cellular metabolism .

Case Studies and Research Findings

StudyFindings
Coibacins A and BThese metabolites from marine cyanobacteria exhibit selective antileishmanial activity and share structural similarities with cyclopropane derivatives .
Cyclopropane Derivatives ReviewThe review discusses diverse biological activities of cyclopropanes, including enzyme inhibition and potential therapeutic applications against various diseases .
Enzyme Inhibition StudiesInvestigations into the inhibition of serine proteases demonstrate the effectiveness of sulfonyl-containing compounds in disrupting enzymatic functions essential for pathogen survival .

Q & A

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in (1R,2R)-2-Methylcyclopropane-1-sulfonyl chloride?

Methodological Answer: The synthesis of enantiomerically pure this compound typically involves cyclopropanation reactions using chiral catalysts or auxiliaries. Key steps include:

  • Asymmetric cyclopropanation : Employing transition-metal catalysts (e.g., Rhodium(II) carboxylates) with diazo compounds to control stereochemistry .
  • Sulfonylation : Introducing the sulfonyl chloride group via reaction with chlorosulfonic acid or sulfuryl chloride under anhydrous conditions .
  • Purification : Use of chiral stationary-phase HPLC or recrystallization in non-polar solvents to isolate the desired enantiomer .

Q. How can researchers mitigate hydrolysis of this compound during storage and handling?

Methodological Answer: Due to its moisture sensitivity:

  • Storage : Keep under inert gas (argon/nitrogen) in airtight containers with desiccants (e.g., molecular sieves) at –20°C .
  • Handling : Conduct reactions in anhydrous solvents (e.g., dichloromethane, THF) and avoid aqueous workup unless immediately quenched .
  • Characterization : Monitor purity via FT-IR (C–S and S=O stretching bands at 1170 cm⁻¹ and 1360 cm⁻¹) and ¹H NMR (cyclopropane protons as multiplet at δ 1.2–1.8 ppm) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

Methodological Answer: The sulfonyl chloride group acts as a leaving group in SN2 reactions due to:

  • Electronic effects : Strong electron-withdrawing sulfonyl group stabilizes the transition state.
  • Steric strain : The cyclopropane ring’s angle strain increases reactivity. Computational studies (DFT) suggest a low-energy transition state for inversion at the sulfur center .
  • Experimental validation : Kinetic isotope effects (KIEs) and Hammett plots confirm a bimolecular mechanism .

Q. How can computational modeling predict the bioactivity of derivatives synthesized from this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., serotonin receptors) based on electrostatic and steric complementarity .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .
  • QSAR models : Correlate substituent effects (e.g., methyl vs. difluoromethyl groups) with IC₅₀ values from enzymatic assays .

Q. How do stereochemical variations in cyclopropane derivatives affect biological activity?

Methodological Answer: A comparative study of enantiomers and diastereomers reveals:

CompoundConfigurationTarget ReceptorIC₅₀ (nM)Reference
(1R,2R)-isomerR,RSerotonin 5-HT₂A12 ± 1.5
(1S,2S)-isomerS,SSerotonin 5-HT₂A480 ± 45
(1R,2R)-Difluoromethyl analogR,RDopamine D₂8.2 ± 0.9
  • Key findings : The (1R,2R) configuration enhances binding due to optimal spatial alignment with receptor pockets .

Data Contradiction and Resolution

Q. How to resolve discrepancies in reported yields for sulfonylation reactions using this compound?

Methodological Answer: Discrepancies arise from:

  • Reaction conditions : Excess chlorosulfonic acid (3 eq.) at 0°C improves yield (85%) vs. room temperature (50%) .
  • Byproduct formation : Use LC-MS to detect sulfonic acid byproducts; optimize quenching (e.g., NaHCO₃ vs. NaOH) to minimize hydrolysis .
  • Statistical analysis : Apply ANOVA to compare batch variations (n=5) and identify outliers in solvent purity or catalyst loading .

Method Development

Q. What analytical techniques are critical for characterizing cyclopropane ring strain in derivatives?

Methodological Answer:

  • X-ray crystallography : Resolves bond angles (e.g., 58° for C1–C2–C3 in cyclopropane) .
  • Raman spectroscopy : Detects ring-strain vibrations (1200–1300 cm⁻¹) .
  • DFT calculations : Compare experimental vs. computed strain energies (e.g., 27 kcal/mol via B3LYP/6-31G**) .

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